8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, and a phenoxyethyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzylamino, methyl, and phenoxyethyl groups through various substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- (9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-3H,7H,8H,9H,9aH,10H-fluoreno[1,2-d][1,2,3]triazol-7-one
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. This compound features a benzylamino group at the 8-position, a 3-methyl group, and a 2-phenoxyethyl substituent at the 7-position. The unique combination of these substituents may enhance its interaction with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.4 g/mol. The structural characteristics include:
- Purine Core : Central to its biological activity.
- Benzylamino Group : Potentially enhances lipophilicity and cellular uptake.
- Phenoxyethyl Group : May influence the compound's reactivity and binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C21H21N5O3 |
Molecular Weight | 391.4 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Biological Activity
Research has indicated that compounds structurally related to this compound exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound can be attributed to its functional groups which may interact with enzymes or receptors in unique ways.
Antimicrobial Activity
Studies have shown that purine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains with promising results. The benzylamino group is particularly noted for enhancing antimicrobial efficacy.
Anticancer Properties
The anticancer potential of purine derivatives has been extensively studied. Research indicates that the presence of specific substituents can lead to increased apoptosis in cancer cells. In vitro studies involving similar compounds have demonstrated their ability to inhibit cell proliferation in several cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of purine derivatives are also noteworthy. Compounds with similar structures have been shown to reduce inflammatory markers in cellular models, suggesting that this compound could exhibit similar effects.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various purine derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with benzylamino substitutions showed higher inhibition zones compared to those without such modifications.
Case Study 2: Anticancer Activity
A research article in Cancer Letters reported on the effects of purine derivatives on human cancer cell lines. The study found that compounds with similar structural features induced significant apoptosis in breast cancer cells (MCF-7) through mitochondrial pathways.
Case Study 3: Anti-inflammatory Mechanisms
Research published in the European Journal of Pharmacology explored the anti-inflammatory mechanisms of purine derivatives in vivo. The study demonstrated that certain derivatives significantly decreased levels of pro-inflammatory cytokines in animal models of inflammation.
Properties
IUPAC Name |
8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-25-18-17(19(27)24-21(25)28)26(12-13-29-16-10-6-3-7-11-16)20(23-18)22-14-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEOALSRRKHBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-68-2 | |
Record name | 8-(BENZYLAMINO)-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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